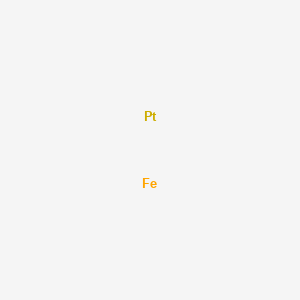

Iron;platinum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iron-platinum compounds, particularly iron-platinum alloys, are of significant interest due to their unique properties and wide range of applications. These compounds combine the magnetic properties of iron with the catalytic and corrosion-resistant properties of platinum, making them valuable in various fields such as data storage, catalysis, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron-platinum compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and thermal decomposition. One common method involves the reduction of iron and platinum precursors in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired alloy .

Industrial Production Methods

In industrial settings, iron-platinum alloys are often produced using high-temperature arc melting followed by annealing. This process involves melting the constituent metals in an electric arc furnace and then cooling them under controlled conditions to achieve the desired microstructure and properties .

Chemical Reactions Analysis

Types of Reactions

Iron-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, they can be oxidized to form iron oxide and platinum oxide under specific conditions. Reduction reactions often involve the use of hydrogen gas to revert the oxides back to their metallic forms .

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction and oxygen or air for oxidation. The reactions typically occur at elevated temperatures to facilitate the formation and decomposition of the compounds .

Major Products

The major products formed from these reactions include iron oxide, platinum oxide, and the reduced metallic forms of iron and platinum. These products are often used in various industrial applications, including catalysis and magnetic storage .

Scientific Research Applications

Iron-platinum compounds have a wide range of scientific research applications:

Chemistry: Used as catalysts in various chemical reactions due to their high catalytic activity and stability.

Biology: Employed in the development of biosensors and imaging agents for biological studies.

Industry: Applied in the production of high-density magnetic storage devices and corrosion-resistant coatings.

Mechanism of Action

The mechanism by which iron-platinum compounds exert their effects varies depending on the application. In catalysis, the compounds provide active sites for chemical reactions, facilitating the conversion of reactants to products. In medical applications, they interact with cellular components to induce therapeutic effects, such as the generation of reactive oxygen species that can kill cancer cells .

Comparison with Similar Compounds

Iron-platinum compounds are unique due to their combination of magnetic and catalytic properties. Similar compounds include:

Iron-nickel alloys: Known for their magnetic properties but lack the catalytic efficiency of iron-platinum compounds.

Platinum-cobalt alloys: Exhibit good catalytic properties but are less magnetic compared to iron-platinum compounds.

Iron-copper alloys: Used in various industrial applications but do not possess the same level of corrosion resistance as iron-platinum compounds.

Iron-platinum compounds stand out due to their superior combination of properties, making them highly versatile and valuable in multiple fields.

Properties

CAS No. |

12186-46-8 |

|---|---|

Molecular Formula |

FePt |

Molecular Weight |

250.93 g/mol |

IUPAC Name |

iron;platinum |

InChI |

InChI=1S/Fe.Pt |

InChI Key |

CMHKGULXIWIGBU-UHFFFAOYSA-N |

Canonical SMILES |

[Fe].[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)